VU0424465
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Overview
Description
VU0424465 is a potent and selective positive allosteric modulator and agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive disorders .
Mechanism of Action
Target of Action
The primary target of VU0424465 is the metabotropic glutamate receptor subtype 5 (mGlu5) . mGlu5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system, mediating excitatory neurotransmission .
Mode of Action
This compound acts as a PAM-agonist for mGlu5 mediated iCa2+ mobilization . It exhibits high affinity at the MPEP allosteric binding site, with a Ki value of 11.8 nM . Additionally, this compound is also an agonist for pERK1/2 in cortical neurons .
Biochemical Pathways
This compound exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate . It potentiates glutamate-induced calcium mobilization . This compound shows significant bias away from iCa2+ mobilization and toward IP1 accumulation (110-fold) and ERK1/2 phosphorylation (9-fold) in HEK293A-mGlu5-low cells .
Result of Action
The activation of mGlu5 by this compound leads to calcium mobilization and the phosphorylation of ERK1/2 . This can result in various downstream effects depending on the specific cellular context.
Biochemical Analysis
Biochemical Properties
VU0424465 interacts with the metabotropic glutamate receptor 5 (mGlu5), a G protein-coupled receptor involved in the regulation of synaptic plasticity and neuronal excitability . It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate . It potentiates glutamate-induced calcium mobilization, showing significant bias away from iCa 2+ mobilization and toward IP 1 accumulation and ERK1/2 phosphorylation .
Cellular Effects
In cellular contexts, this compound has been shown to have a variety of effects. It is an agonist for pERK1/2 in cortical neurons . It also shows significant bias away from iCa 2+ mobilization and toward IP 1 accumulation and ERK1/2 phosphorylation in HEK293A-mGlu5-low cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the mGlu5 receptor. It binds to the MPEP allosteric binding site with high affinity, which allows it to modulate the receptor’s activity . This interaction leads to the potentiation of glutamate-induced calcium mobilization and the activation of downstream signaling pathways, including ERK1/2 phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VU0424465 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and specific to the research laboratories that developed it. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions: VU0424465 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor subtype 5. It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, catalysts, and specific binding agents that facilitate its interaction with the receptor. The conditions typically involve controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed: The major products formed from the reactions involving this compound are primarily related to its agonist activity on the metabotropic glutamate receptor subtype 5. This includes the mobilization of calcium ions and the activation of downstream signaling pathways .
Scientific Research Applications
VU0424465 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of metabotropic glutamate receptors. In biology, it helps in understanding the signaling pathways involved in neurological disorders. In medicine, it has potential therapeutic applications for treating conditions such as schizophrenia and cognitive disorders. In the industry, it is used in drug discovery and development processes .
Biological Activity
VU0424465 is a novel compound that functions as a positive allosteric modulator (PAM) and agonist of the metabotropic glutamate receptor 5 (mGlu5). This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Overview of this compound
This compound has been characterized as a potent mGlu5 PAM with significant agonist activity. Its efficacy is highlighted by an EC50 value of approximately 1.5 nM for potentiating glutamate-induced calcium mobilization, and 171 nM for its intrinsic agonist activity in the absence of glutamate . This dual functionality makes this compound a unique candidate in the field of neuromodulation.
Agonist Activity
This compound exhibits intrinsic agonist activity, which is crucial for its role in modulating synaptic transmission. It has been shown to induce calcium mobilization in various cellular models, including low-expressing mGlu5 cell lines and native systems such as rat cortical astrocytes. In these studies, this compound induced a significant concentration-dependent increase in calcium levels, demonstrating its capacity to activate mGlu5 receptors directly .
Allosteric Modulation
As a PAM, this compound enhances the effects of glutamate at mGlu5 receptors without directly competing with it at the orthosteric site. This mechanism is particularly beneficial as it allows for greater control over receptor activation and minimizes potential excitotoxicity associated with direct agonists. The compound has been shown to shift the glutamate concentration-response curve significantly, indicating its ability to potentiate glutamate signaling effectively .
Behavioral Effects
In vivo studies have demonstrated that administration of this compound can lead to significant behavioral outcomes. Notably, it induces epileptiform activity and behavioral convulsions in rodent models, which raises important considerations regarding its therapeutic window . Despite these adverse effects, there is potential for optimizing dosing regimens to harness its benefits while mitigating risks.
Comparative Data Table
The following table summarizes key pharmacological properties and effects of this compound compared to other known mGlu5 modulators:
Case Studies and Research Findings
Case Study 1: Epileptiform Activity
Research conducted on hippocampal slices demonstrated that this compound could induce intense epileptiform activity. This was corroborated by behavioral studies in rats which showed generalized seizure activity upon administration of the compound .
Case Study 2: Calcium Mobilization
In experiments using rat cortical astrocytes, this compound was able to evoke calcium responses that were significant but less than those achieved with full orthosteric agonists like glutamate. The maximum response observed was approximately 16% of that elicited by glutamate, indicating its role as a partial agonist in native systems .
Case Study 3: Selectivity for mGlu5
Studies assessing the selectivity profile of this compound indicated that it predominantly acts on mGlu5 receptors with minimal interaction with other mGlu subtypes. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy in conditions involving mGlu5 dysregulation .
Properties
IUPAC Name |
5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZAFDYFVJULO-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.